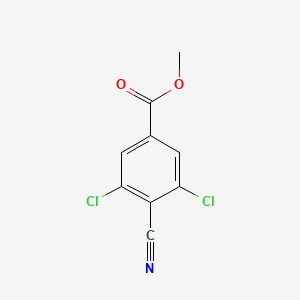
Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-: is a chemical compound with the molecular formula C10H10O3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method provides a direct route to the desired benzodioxin derivative.
Industrial Production Methods: While specific industrial production methods for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
化学反応の分析
Types of Reactions: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- involves its interaction with molecular targets and pathways within biological systems. The benzodioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
- Ethanone, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Comparison: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is unique due to its specific substitution pattern on the benzodioxin ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs. For instance, the position of the ethanone group can influence the compound’s ability to interact with biological targets and its overall stability .
特性
CAS番号 |
647029-21-8 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
1-(4H-1,3-benzodioxin-5-yl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-3-2-4-10-9(8)5-12-6-13-10/h2-4H,5-6H2,1H3 |
InChIキー |
LKQRLQZTNSXJMM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2COCOC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
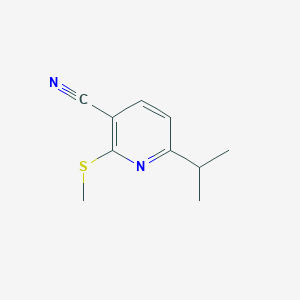
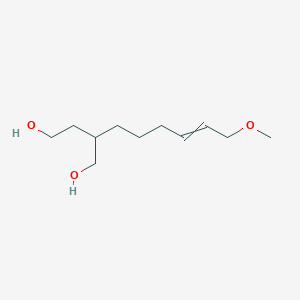
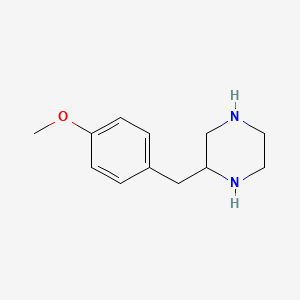
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
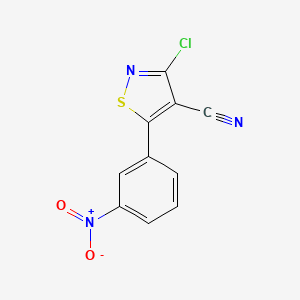
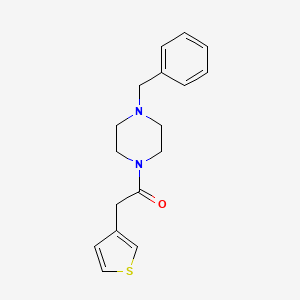
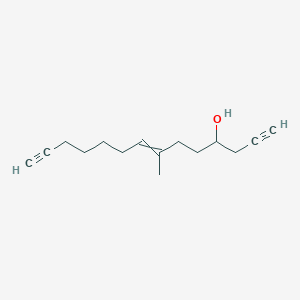
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
